3-Butyl-1,3-oxazolidin-2-one
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Overview
Description
3-Butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the class of oxazolidinones. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms. It is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically takes place in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature, resulting in high yields of 2-oxazolidinones .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves the use of efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is one such example .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones into their respective alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-1,3-oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect . The molecular targets include the peptidyl transferase center of the ribosome .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
3-Butyl-1,3-oxazolidin-2-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones .
Properties
CAS No. |
23288-01-9 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-8-5-6-10-7(8)9/h2-6H2,1H3 |
InChI Key |
NTLVIXAKEULZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC1=O |
Origin of Product |
United States |
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